molecular formula C16H17N5O2 B2512947 1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol CAS No. 2379996-90-2

1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol

Cat. No.: B2512947
CAS No.: 2379996-90-2
M. Wt: 311.345
InChI Key: CYXUDQVIASTMEA-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a synthetic organic compound that features a benzofuran ring and a purine derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Attachment of the Purine Derivative: The purine derivative can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the benzofuran and purine moieties under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-viral activities.

    Industry: Used in the synthesis of specialized materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibiting or activating their activity.

    Interact with DNA/RNA: Affecting gene expression or replication.

    Modulate Receptor Activity: Influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9H-purin-6-yl)amino]ethan-1-ol: Lacks the methyl group on the purine ring.

    1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol: Has an additional carbon in the ethan-1-ol chain.

Uniqueness

1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is unique due to its specific combination of a benzofuran ring and a methylated purine derivative, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-9-20-14-15(18-8-19-16(14)21)17-7-12(22)10-2-3-13-11(6-10)4-5-23-13/h2-3,6,8-9,12,22H,4-5,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXUDQVIASTMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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